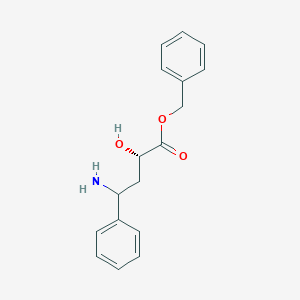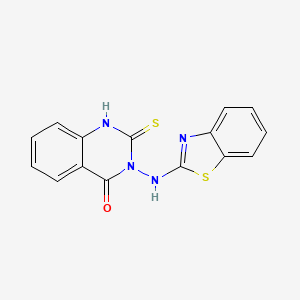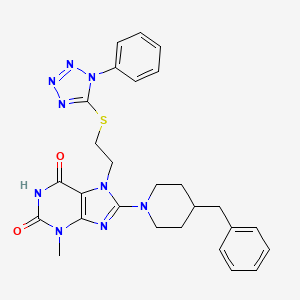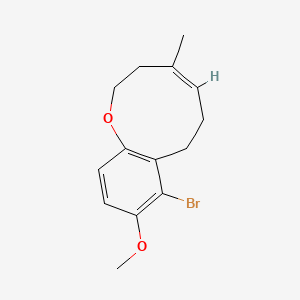
1-Benzoxonin, 8-broMo-2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)- is a synthetic organic compound that belongs to the class of benzoxonins. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, methoxy, and methyl groups in its structure contributes to its unique chemical properties and reactivity.
準備方法
The synthesis of 1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)- involves several steps. One common method includes the bromination of a suitable precursor followed by cyclization and methoxylation reactions. The reaction conditions typically involve the use of bromine or a brominating agent, a suitable solvent such as acetone or methanol, and a catalyst to facilitate the cyclization process .
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact .
化学反応の分析
1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying its effects on cellular processes and pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of anti-cancer and anti-inflammatory treatments.
作用機序
The mechanism of action of 1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)- involves its interaction with specific molecular targets and pathways. The presence of the bromine and methoxy groups allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and other biological processes .
類似化合物との比較
1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)- can be compared with other benzoxonin derivatives, such as:
1-Benzoxonin, 8-chloro-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)-: Similar structure but with a chlorine atom instead of bromine.
1-Benzoxonin, 8-fluoro-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)-: Similar structure but with a fluorine atom instead of bromine.
The uniqueness of 1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)- lies in its specific reactivity and biological activity due to the presence of the bromine atom, which can influence its interactions with molecular targets and its overall chemical behavior .
特性
分子式 |
C14H17BrO2 |
|---|---|
分子量 |
297.19 g/mol |
IUPAC名 |
(4Z)-8-bromo-9-methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonine |
InChI |
InChI=1S/C14H17BrO2/c1-10-4-3-5-11-12(17-9-8-10)6-7-13(16-2)14(11)15/h4,6-7H,3,5,8-9H2,1-2H3/b10-4- |
InChIキー |
ZRIPBBMBVIJQFZ-WMZJFQQLSA-N |
異性体SMILES |
C/C/1=C/CCC2=C(C=CC(=C2Br)OC)OCC1 |
正規SMILES |
CC1=CCCC2=C(C=CC(=C2Br)OC)OCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14111942.png)
![2-Methyl-2-propanyl {(1R,2S)-1-[(cyclopropylsulfonyl)carbamoyl]-2-vinylcyclopropyl}carbamate](/img/structure/B14111946.png)
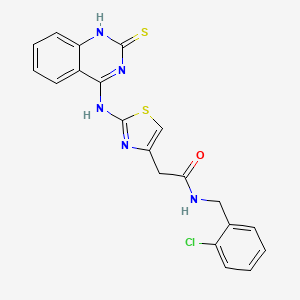
![2-(4-fluorobenzyl)-9-(4-isopropylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14111966.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B14111971.png)
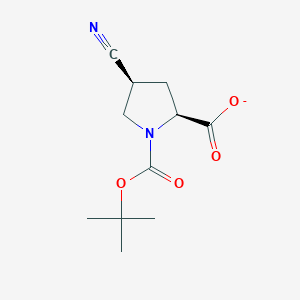
![1-(4-Hydroxy-3-methoxyphenyl)-2-(3-methoxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111997.png)

![Dibenz[b,j]oxacycloundecin-5-ol, 5,8,9,10-tetrahydro-12-Methoxy-7-Methyl-, (6E)-](/img/structure/B14112011.png)
![Cyclopentane;ditert-butyl-[1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)ethyl]phosphane;iron](/img/structure/B14112016.png)
